Cas no 1249309-34-9 (4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine)

4-Bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring an allyl substituent at the 1-position and an amino group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and an amine group allows for selective functionalization, enabling further derivatization through cross-coupling reactions or nucleophilic substitutions. Its allyl group offers additional reactivity for cyclization or polymerization applications. The compound’s well-defined structure and reactivity make it valuable for researchers exploring heterocyclic chemistry and scaffold diversification. Proper handling under inert conditions is recommended due to potential sensitivity.
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine structure
1249309-34-9 structure
Product Name:4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
CAS No:1249309-34-9
MF:C6H8BrN3
MW:202.051819801331
CID:4581153
PubChem ID:62499053
Update Time:2025-11-02

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
    • Inchi: 1S/C6H8BrN3/c1-2-3-10-4-5(7)6(8)9-10/h2,4H,1,3H2,(H2,8,9)
    • InChI Key: VSTQUXKEIYKSOI-UHFFFAOYSA-N
    • SMILES: N1(CC=C)C=C(Br)C(N)=N1

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B999928-10mg
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
1249309-34-9
10mg
$ 70.00 2022-06-06
TRC
B999928-50mg
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
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50mg
$ 230.00 2022-06-06
TRC
B999928-100mg
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
1249309-34-9
100mg
$ 365.00 2022-06-06
Chemenu
CM449988-250mg
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
1249309-34-9 95%+
250mg
$513 2023-01-04
Chemenu
CM449988-500mg
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
1249309-34-9 95%+
500mg
$794 2023-01-04
Chemenu
CM449988-1g
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$1011 2023-01-04
Enamine
EN300-126800-0.05g
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
1249309-34-9 95%
0.05g
$216.0 2023-02-15
Enamine
EN300-126800-0.1g
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
1249309-34-9 95%
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$322.0 2023-02-15
Enamine
EN300-126800-0.25g
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
1249309-34-9 95%
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$459.0 2023-02-15
Enamine
EN300-126800-0.5g
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1249309-34-9 95%
0.5g
$723.0 2023-02-15

Additional information on 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine (CAS No. 1249309-34-9): A Versatile Building Block in Organic Synthesis

The 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine (CAS 1249309-34-9) is a highly valuable heterocyclic compound that has gained significant attention in modern organic chemistry and pharmaceutical research. As a brominated pyrazole derivative, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules, offering researchers a versatile scaffold for drug discovery and material science applications.

Chemically classified as a functionalized pyrazole, this compound combines the reactivity of both a bromine substituent and an amine group on the pyrazole ring, along with the allyl (prop-2-en-1-yl) side chain. This unique combination of functional groups makes 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine particularly valuable for palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex molecular architectures. The presence of the bromine atom at the 4-position allows for selective functionalization, while the 3-amine group provides an additional handle for further derivatization.

Recent trends in medicinal chemistry have shown growing interest in pyrazole-based compounds, as evidenced by increased search queries for "pyrazole derivatives in drug discovery" and "brominated heterocycles synthesis." The 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine fits perfectly into this research landscape, serving as a precursor for potential kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Its structural features align with current pharmaceutical industry needs for novel scaffolds that can address drug resistance challenges.

From a synthetic chemistry perspective, this compound offers multiple advantages. The allyl group provides opportunities for various transformations, including olefin metathesis and radical reactions, while the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. These characteristics make CAS 1249309-34-9 particularly valuable for constructing complex molecules through convergent synthesis strategies, a topic frequently searched by synthetic chemists.

In material science applications, 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine has shown promise as a building block for functional materials. Researchers investigating "pyrazole-based polymers" or "heterocyclic semiconductors" often explore derivatives of this compound due to its potential to contribute to electron-transport properties and thermal stability. The compound's ability to participate in various polymerization reactions makes it attractive for creating novel materials with tailored properties.

The commercial availability of 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine has increased significantly in recent years, reflecting its growing importance in research. Suppliers typically offer this compound with high purity levels (>97%), meeting the stringent requirements of pharmaceutical development. Analytical data including 1H NMR, 13C NMR, and HPLC profiles are generally provided to ensure quality and reproducibility in research applications.

Storage and handling recommendations for CAS 1249309-34-9 follow standard laboratory protocols for stable organic compounds. The material should be kept in a cool, dry environment, protected from light and moisture. While not classified as hazardous under normal handling conditions, proper laboratory practices including the use of personal protective equipment are recommended when working with this chemical.

Future research directions for 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine derivatives may explore their potential in agrochemical applications, given the established activity of pyrazole compounds in crop protection. Additionally, the compound's utility in metal-organic framework (MOF) synthesis represents an emerging area of interest, particularly for researchers investigating porous materials for gas storage or separation technologies.

The synthesis of 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine typically involves multi-step procedures starting from commercially available pyrazole precursors. Modern synthetic approaches often employ microwave-assisted techniques to improve yields and reduce reaction times, addressing common search queries about "efficient pyrazole synthesis methods." Recent literature reports have demonstrated innovative routes to this scaffold, highlighting its accessibility to researchers.

In conclusion, 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine (CAS 1249309-34-9) represents a versatile and valuable building block in contemporary chemical research. Its unique combination of functional groups, synthetic versatility, and potential biological relevance make it an important compound for pharmaceutical development, material science, and synthetic methodology research. As interest in functionalized heterocycles continues to grow, this compound is well-positioned to play a significant role in advancing multiple areas of chemical science.

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